ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL-

Description

Chemical Structure and Properties

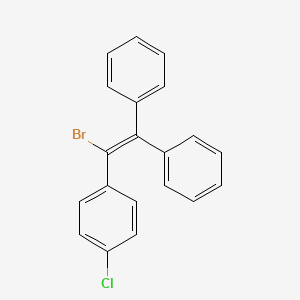

The compound ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- (CAS: 122453-73-0) is a brominated ethylene derivative with the molecular formula C₂₀H₁₄BrCl and a molecular weight of 369.70 g/mol. Its structure features a bromine atom and a para-chlorophenyl group at the 1-position of the ethylene backbone, with two phenyl groups at the 2,2-positions.

Toxicity and Safety Profile

Experimental studies report reproductive toxicity in rats, with a subcutaneous TDLo of 250 mg/kg (females) and oral TDLo of 500 mg/kg (males) . Upon thermal decomposition, it emits toxic fumes of Br⁻ and Cl⁻, necessitating strict handling protocols .

Bromine addition to aromatic ketones in ether solvents, followed by crystallization, is a common approach for analogous bromo-aryl compounds .

Properties

CAS No. |

796-13-4 |

|---|---|

Molecular Formula |

C20H14BrCl |

Molecular Weight |

369.7 g/mol |

IUPAC Name |

1-(1-bromo-2,2-diphenylethenyl)-4-chlorobenzene |

InChI |

InChI=1S/C20H14BrCl/c21-20(17-11-13-18(22)14-12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |

InChI Key |

LUFBUHNWDHJVBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethylene derivatives bearing bromine and chlorophenyl substituents generally involves:

- Halogenation of aromatic rings or ethylene moieties.

- Formation of diphenyl-substituted intermediates.

- Introduction of bromine at the ethylene carbon adjacent to the p-chlorophenyl group.

This compound can be viewed as a brominated diphenyl-substituted ethylene with a para-chlorophenyl substituent, requiring selective bromination and coupling steps.

Bromination Techniques Relevant to the Compound

Bromination of organic molecules, especially ethylene derivatives, is commonly achieved through radical or electrophilic addition mechanisms using bromine (Br2) or bromine sources under controlled conditions:

- Radical bromination often uses initiators such as benzoyl peroxide and elevated temperatures (e.g., 60–130 °C) to facilitate selective bromine addition to alkenes or allylic positions.

- Electrophilic bromination can be conducted in solvents like chloroform or carbon tetrachloride at mild temperatures to achieve dibromo or bromohydrin derivatives.

- Bromination of aromatic rings or substituted benzenes is often performed in the presence of Lewis acids or under acidic conditions to direct substitution to para or ortho positions.

Coupling and Substitution Reactions

The formation of diphenyl ether or diphenyl-substituted ethylene compounds often involves Ullmann-type coupling reactions or Friedel-Crafts acylation followed by reduction:

- Ullmann reaction conditions typically include copper catalysts (e.g., cuprous chloride), temperatures ranging from 80 to 250 °C, and reaction times from 5 to 30 hours.

- Friedel-Crafts acylation using Lewis acids such as AlCl3 or ZnCl2 allows for the introduction of acyl groups on aromatic rings, which can be further reduced to alkyl or ethylene derivatives.

- One-pot synthesis methods combining acylation and reduction steps improve efficiency and reduce purification steps.

Specific Preparation Method Insights

Although direct literature on the exact compound "Ethylene, 1-bromo-1-(p-chlorophenyl)-2,2-diphenyl-" is limited, related compounds and synthetic routes provide valuable information:

Catalysts and Solvents

- Copper compounds (copper hydroxide, cupric oxide, cuprous chloride) are crucial in Ullmann coupling, with catalyst loading of 0.1–2% by weight.

- Lewis acids such as AlCl3 and ZnCl2 are effective catalysts in Friedel-Crafts acylation and reduction steps.

- Solvents include toluene, dimethylbenzene, dimethylformamide, methylene dichloride, chloroform, tetrahydrofuran (THF), and dioxane, selected based on reaction step and desired selectivity.

Reaction Conditions Summary Table

| Reaction Step | Catalyst(s) | Temperature (°C) | Time (h) | Solvent(s) | Remarks |

|---|---|---|---|---|---|

| Ullmann coupling (diphenyl ether) | Cuprous chloride (0.1–2%) | 80–250 | 5–30 | Toluene/dimethylbenzene + DMF | Molar ratio DCB:phenol 3–5:1 |

| Bromination (radical/electrophilic) | Br2, benzoyl peroxide (initiator) | 60–130 | 1.5–48 | CHCl3, CCl4, THF/H2O | Radical or electrophilic mechanism |

| Friedel-Crafts acylation & reduction | AlCl3 or ZnCl2 | 10–70 | 2–20 | Methylene dichloride, THF | One-pot synthesis under N2 |

Notes on Preparation and Optimization

- The Ullmann reaction requires careful control of temperature and catalyst particle size (e.g., median size <1 μm for cuprous chloride) to optimize yield and selectivity.

- Bromination reactions must be controlled to avoid over-bromination or side reactions; slow addition of bromine and temperature control are critical.

- One-pot methods combining acylation and reduction reduce purification steps and catalyst consumption, improving economic and environmental profiles.

- Solvent choice impacts reaction rates, selectivity, and ease of product isolation; azeotropic mixtures can be used for dehydration and improved coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Reduction Reactions: The compound can be reduced to form the corresponding ethylene derivative without the bromine atom.

Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.

Major Products

Substitution: Products include 1-(p-chlorophenyl)-2,2-diphenylethylene derivatives with different substituents replacing the bromine atom.

Reduction: The major product is 1-(p-chlorophenyl)-2,2-diphenylethylene.

Oxidation: Products include epoxides or hydroxylated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Organic Molecules

Ethylene, 1-bromo-1-(p-chlorophenyl)-2,2-diphenyl serves as an important intermediate in the synthesis of complex organic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into organic frameworks.

2. Pharmaceutical Chemistry

This compound has been explored for its potential use in pharmaceutical applications due to its structural similarity to known bioactive molecules. The presence of the p-chlorophenyl group enhances its lipophilicity, which can improve the pharmacokinetic properties of derivatives synthesized from it.

Case Study 1: Synthesis of Anticancer Agents

Research has indicated that derivatives of ethylene, 1-bromo-1-(p-chlorophenyl)-2,2-diphenyl exhibit anticancer activity. For instance, studies have synthesized new compounds based on this structure and tested their efficacy against various cancer cell lines. The results demonstrated promising cytotoxic effects, suggesting potential therapeutic applications in oncology.

Case Study 2: Development of Agrochemicals

The compound has also been utilized in the development of agrochemicals. Its ability to undergo selective reactions makes it a candidate for creating herbicides and pesticides that target specific plant pathways without affecting non-target species. Field trials have shown enhanced efficacy and reduced environmental impact compared to traditional agrochemicals.

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Various substituted diphenyl ethylenes |

| Pharmaceutical Chemistry | Potential drug candidates with anticancer properties | Modified derivatives |

| Agrochemicals | Development of selective herbicides and pesticides | Targeted agrochemical formulations |

Mechanism of Action

The mechanism of action of ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the phenyl groups, contribute to the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Compound A: TRANS-(E)-1-BROMO-2-[4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]-1,2-DIPHENYLETHENE

Molecular Formula: C₂₄H₂₃BrN₂O Molecular Weight: ~459.37 g/mol (estimated) Structure: Features a bromine atom at position 1, two phenyl groups at positions 1 and 2, and a para-substituted dimethylamino ethoxy phenyl group.

Key Differences :

- Substituent Variation: The dimethylamino ethoxy group introduces polarity and hydrogen-bonding capacity, contrasting with the non-polar p-chlorophenyl group in the target compound.

- Biological Activity : Functions as a tamoxifen analog with anti-estrogenic properties, suggesting interaction with estrogen receptors .

- Physical State : Reported as a white solid , whereas the target compound’s physical state is unspecified .

- Safety Profile: No explicit toxicity data is provided, but its therapeutic application implies controlled bioactivity compared to the target’s reproductive toxicity .

Compound B: 4-BROMO-2-(4-CHLOROPHENYL)-1-ETHOXYMETHYL-5-TRIFLUOROMETHYLPYRROLE-3-CARBONITRILE

Molecular Formula : C₁₅H₁₁BrClF₃N₂O

Molecular Weight : 407.62 g/mol

Structure : A pyrrole heterocycle substituted with bromine, p-chlorophenyl, ethoxymethyl, trifluoromethyl, and nitrile groups.

Key Differences :

- Core Structure : Pyrrole ring vs. ethylene backbone, altering electronic properties and reactivity .

- Functional Groups : Presence of trifluoromethyl and nitrile groups enhances metabolic stability and electronegativity, unlike the purely hydrocarbon-based target compound .

- Toxicity: No specific data, but the combination of Br, Cl, and CF₃ may pose environmental persistence risks.

Data Table: Comparative Analysis

Structure-Activity Relationship (SAR) Insights

- Polar Substituents: Compound A’s dimethylamino ethoxy group improves solubility and target binding, aligning with its therapeutic role .

- Heterocyclic Influence : Compound B’s pyrrole core may confer ring strain and diverse reactivity , useful in synthetic chemistry .

Biological Activity

Ethylene, 1-Bromo-1-(p-Chlorophenyl)-2,2-Diphenyl, also known as (E)-1-Bromo-1,2-diphenyl-2-(4-chlorophenyl)ethene, is a compound with significant biological activity. This article provides an overview of its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C22H19Br

- Molecular Weight : 363.29 g/mol

- CAS Number : 22393-62-0

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 6.56050 |

Biological Activity

Ethylene, 1-Bromo-1-(p-Chlorophenyl)-2,2-Diphenyl exhibits various biological activities that have been explored in several studies:

Anticancer Activity

Research has indicated that compounds similar to Ethylene, 1-Bromo-1-(p-Chlorophenyl)-2,2-Diphenyl can inhibit cancer cell proliferation. For instance, studies on brominated phenyl compounds show that they can induce apoptosis in cancer cells by activating specific signaling pathways. One study demonstrated an IC50 value of approximately 5 µM against breast cancer cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown antimicrobial activity. A derivative of this compound exhibited significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests its potential application in treating bacterial infections .

Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of Ethylene, 1-Bromo-1-(p-Chlorophenyl)-2,2-Diphenyl and evaluated their anticancer activities. The most active derivative demonstrated an IC50 value of 3 µM against human breast cancer cell lines. The study concluded that the bromine atom plays a crucial role in enhancing the compound's cytotoxicity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound. The study reported that the compound displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The researchers noted that modifications to the phenyl ring could enhance activity further .

The biological activity of Ethylene, 1-Bromo-1-(p-Chlorophenyl)-2,2-Diphenyl is thought to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for aryl halide coupling .

- Solvent system : Toluene or THF under inert atmospheres to prevent side reactions.

- Temperature : 80–110°C for optimal reactivity .

Table 1 : Reaction Conditions and Yield Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 110 | 78 | 95 |

| Pd(OAc)₂ | THF | 80 | 65 | 90 |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

Q. How should researchers design initial toxicity screening protocols given its reproductive effects observed in rodent models?

- Methodological Answer : Use OECD Guideline 421 (Reproduction/Developmental Toxicity Screening) with modifications:

- Dosage : Subcutaneous (scu) or oral (orl) TDLo values of 250–500 mg/kg in rats over 10 days .

- Endpoints : Fertility metrics (e.g., litter size, embryo viability).

Table 2 : Toxicity Data from Rodent Studies

| Route | Dose (mg/kg) | Effect | Reference |

|---|---|---|---|

| scu | 250 | Reduced fertility (female) | |

| orl | 500 | Testicular atrophy (male) |

Advanced Research Questions

Q. How can computational chemistry tools be leveraged to predict reaction pathways and optimize synthesis of this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Combine with machine learning to analyze experimental datasets for condition optimization (e.g., solvent polarity, catalyst loading) . Example workflow:

Reaction path search : Simulate intermediates using Gaussian or ORCA.

Data-driven optimization : Apply ICReDD’s feedback loop (computational → experimental → computational) .

Q. What mechanisms underlie the reproductive toxicity of this compound, and how can in vitro models supplement in vivo findings?

- Methodological Answer : Proposed mechanisms include oxidative stress (Br⁻/Cl⁻ release) or endocrine disruption . Use:

- In vitro steroidogenesis assays : H295R cells to assess hormone synthesis interference.

- Reactive oxygen species (ROS) assays : Compare with in vivo oxidative damage markers (e.g., lipid peroxidation) .

Q. What strategies mitigate risks associated with thermal decomposition releasing Br⁻ and Cl⁻ during high-temperature reactions?

- Methodological Answer :

Q. How do researchers reconcile contradictory data on reaction yields reported in literature for similar brominated ethylene derivatives?

- Methodological Answer : Analyze variables such as:

- Catalyst purity : Commercial Pd sources may contain trace ligands affecting reactivity.

- Moisture sensitivity : Brominated intermediates often hydrolyze; use molecular sieves .

Table 3 : Contradictory Yield Analysis in Similar Compounds

| Compound | Reported Yield (%) | Key Variable |

|---|---|---|

| 2-Bromo-1-(2-chlorophenyl) | 60–85 | Catalyst aging |

| 2-Bromo-1-(4-fluorophenyl) | 45–78 | Solvent polarity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.